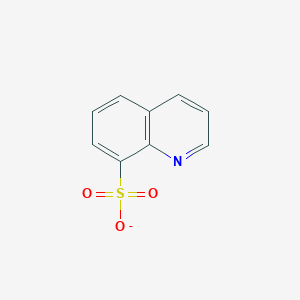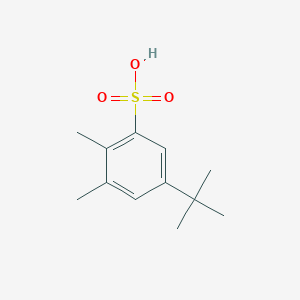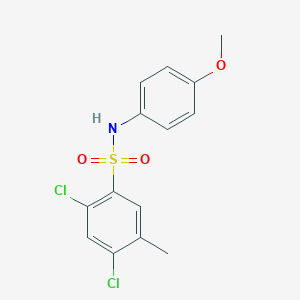
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Mecanismo De Acción
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide selectively binds to BTK and inhibits its activity, which leads to the inhibition of B-cell receptor signaling. BTK is a key mediator of B-cell receptor signaling, which plays a crucial role in the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the induction of apoptosis in B-cells. This compound also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-kB, a key transcription factor involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. In vitro studies have demonstrated that this compound induces apoptosis in B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases. Furthermore, this compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments. For example, this compound is a relatively new compound, and its pharmacological properties are still being characterized. Furthermore, this compound may have limited efficacy in patients with mutations in BTK or downstream signaling molecules.
Direcciones Futuras
There are several potential future directions for the research and development of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide. One direction is to investigate the efficacy of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Another direction is to explore the potential use of this compound in the treatment of other B-cell disorders, such as multiple myeloma or Waldenstrom's macroglobulinemia. Additionally, further studies are needed to fully understand the pharmacological properties of this compound and to optimize its dosing and administration for clinical use.
Conclusion:
In summary, this compound is a promising small molecule inhibitor with potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. This compound selectively inhibits BTK and induces apoptosis in B-cells, while also having anti-inflammatory effects. Further research is needed to fully understand the pharmacological properties of this compound and to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with 2-thiophenesulfonyl chloride to form 4-methoxyphenyl-2-thienylsulfonyl chloride. This intermediate is then reacted with isonicotinamide in the presence of a base to afford the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Preclinical studies have shown that this compound inhibits B-cell receptor signaling and induces apoptosis in B-cell malignancies. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to be effective in reducing disease activity in animal models of autoimmune diseases such as lupus and rheumatoid arthritis.
Propiedades
Fórmula molecular |
C17H14N2O4S2 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide |
InChI |
InChI=1S/C17H14N2O4S2/c1-23-15-6-4-14(5-7-15)19(17(20)13-8-10-18-11-9-13)25(21,22)16-3-2-12-24-16/h2-12H,1H3 |
Clave InChI |
SZAKCHJXHTZENT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CS3 |
SMILES canónico |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)


![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
